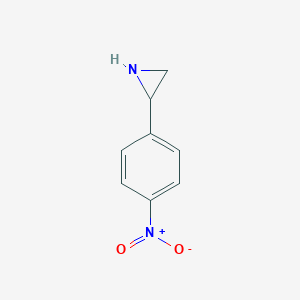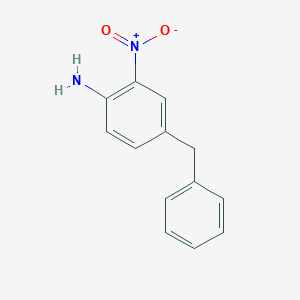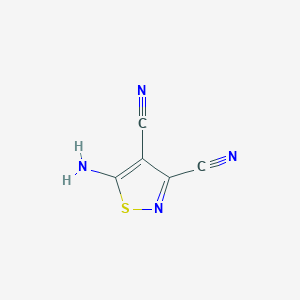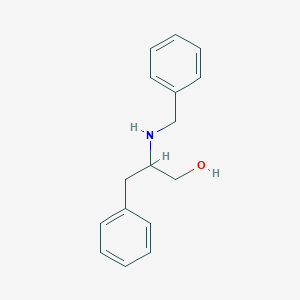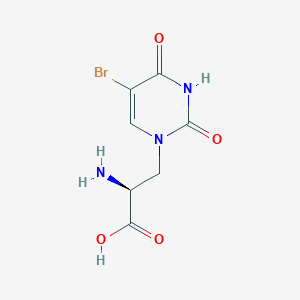
Bromo-willardiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-Willardiine is a synthetic compound that belongs to the class of organic compounds known as L-alpha-amino acids. It is a derivative of willardiine, which is a non-proteinogenic amino acid. This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, making it a halogenated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-Willardiine can be synthesized through a multi-step process involving the bromination of willardiine. The typical synthetic route includes the following steps:
Bromination: Willardiine is treated with bromine in a suitable solvent such as dichloromethane or methanol.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Bromo-Willardiine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Common Reagents and Conditions:
Bromination: Bromine in dichloromethane or methanol.
Substitution: Nucleophiles such as amines or thiols in appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Bromo-Willardiine has several applications in scientific research, particularly in the fields of neuroscience and pharmacology:
Neuroscience: this compound is used as a tool to study ionotropic glutamate receptors, specifically the non-NMDA receptors such as AMPA and kainate receptors.
Pharmacology: The compound is also explored for its potential therapeutic applications in treating neurological disorders.
Peptide Chemistry: this compound and its derivatives are used in the synthesis of nucleopeptides, which have applications in diagnostic and therapeutic fields.
Mechanism of Action
Bromo-Willardiine exerts its effects by acting as a partial agonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors. These receptors are involved in excitatory synaptic transmission in the central nervous system. Upon binding to these receptors, this compound induces a conformational change that allows the influx of positive ions into the neuron, leading to depolarization and subsequent neural signaling .
Comparison with Similar Compounds
Willardiine: The parent compound of Bromo-Willardiine, lacking the bromine atom.
Isowillardiine: A structural isomer of willardiine with different functional properties.
Other Halogenated Derivatives: Compounds such as chloro-willardiine and fluoro-willardiine, which have chlorine or fluorine atoms instead of bromine.
Uniqueness of this compound: this compound is unique due to its specific interaction with AMPA and kainate receptors. The presence of the bromine atom enhances its binding affinity and selectivity for these receptors compared to its non-halogenated counterparts. This makes this compound a valuable tool in neuroscience research for probing the function of glutamate receptors .
Properties
CAS No. |
19772-78-2 |
|---|---|
Molecular Formula |
C7H8BrN3O4 |
Molecular Weight |
278.06 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-bromo-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 |
InChI Key |
AEKIJKSVXKWGRJ-BYPYZUCNSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br |
Synonyms |
5-bromowillardiine 5-bromowillardiine, (+-)-isomers |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


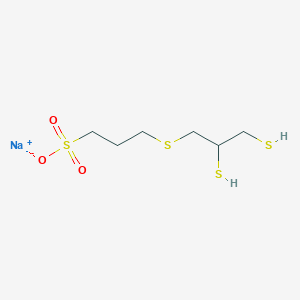
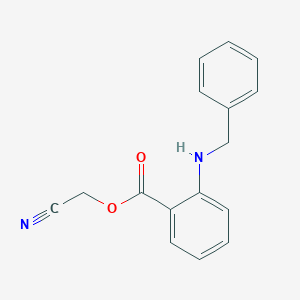
![7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol](/img/structure/B9178.png)
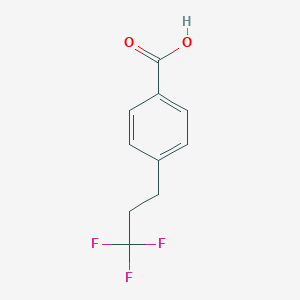
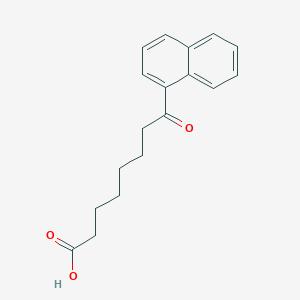
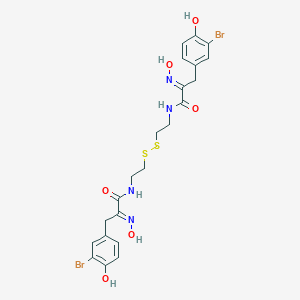
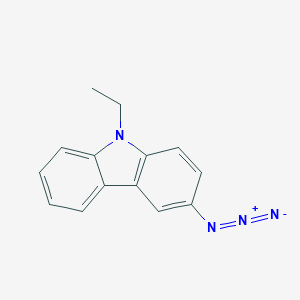
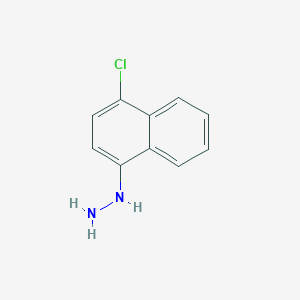
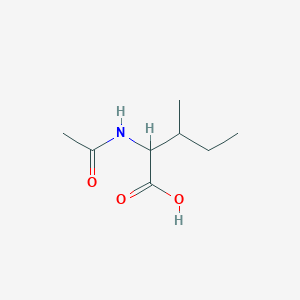
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
